2-Isopropyl-3-(methylamino)phenol
Description
2-Isopropyl-3-(methylamino)phenol is an aromatic compound with the molecular formula C₁₀H₁₅NO (monoisotopic mass: 150.104465 Da) . It features a phenolic core substituted with an isopropyl group at position 2 and a methylamino group (-NHCH₃) at position 2. The compound is identified by multiple synonyms, including 3-methyl-2-(1-methylethyl)phenol and isopropyl-m-cresol, and is registered under CAS RN 3228-01-1 .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-(methylamino)-2-propan-2-ylphenol |
InChI |
InChI=1S/C10H15NO/c1-7(2)10-8(11-3)5-4-6-9(10)12/h4-7,11-12H,1-3H3 |
InChI Key |
STCRSBMJWQQINP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-3-(methylamino)phenol typically involves the alkylation of phenol with isopropyl bromide followed by the introduction of a methylamino group. The reaction conditions often require the presence of a base such as sodium hydroxide to facilitate the alkylation process. The methylamino group can be introduced through a nucleophilic substitution reaction using methylamine.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones, which are important intermediates in various chemical processes.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols
Scientific Research Applications
2-Isopropyl-3-(methylamino)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of antiseptic and disinfectant formulations.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropyl-3-(methylamino)phenol involves its interaction with cellular components, leading to the disruption of microbial cell membranes and inhibition of enzymatic activities. The compound’s phenolic structure allows it to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Comparison with Similar Compounds
2-[(Methylamino)methyl]phenol
Structural Differences :
- 2-Isopropyl-3-(methylamino)phenol: Positions 2 and 3 are occupied by isopropyl and methylamino groups, respectively.
Functional Properties :
- Anti-biofilm and Antiviral Activity: 2-[(Methylamino)methyl]phenol inhibits Staphylococcus aureus biofilm formation by downregulating fnbA (critical for bacterial adhesion) and suppressing α-hemolysin expression, a virulence factor . It also enhances the efficacy of antibiotics like vancomycin in combinatorial studies .
- Mechanism : Acts as a SarA protein inhibitor, disrupting quorum sensing and virulence factor regulation without cytotoxicity in HEp-2 cell assays (up to 512 µg/mL) .
4-(Methylamino)-o-(methylsulfonyl)phenol
Structural Differences :
- This compound: Lacks sulfonyl groups; substituents are isopropyl and methylamino.
- 4-(Methylamino)-o-(methylsulfonyl)phenol: A sulfone derivative with methylamino at position 4 and methylsulfonyl at the ortho position.
Reactivity Insights :
- Synthesis Pathways: The ortho position in phenolic compounds exhibits higher reactivity for nucleophilic additions under acidic conditions (e.g., pH = 2.0) due to protonation of the amino group, directing electrophilic attacks .
- Implications for Target Compound: The methylamino group in this compound may similarly influence reactivity, but the bulky isopropyl group could limit accessibility for nucleophilic reactions compared to sulfone derivatives.
Derivatization Trends in Phenolic Amines
Key Observations :
- Primary and secondary amines in phenolic compounds (e.g., paracetamol) undergo acetylation in both pyridine and aqueous conditions, while aromatic amines (e.g., diclofenac) resist derivatization .
- Relevance to Target Compound: The methylamino group in this compound is likely acetylated under standard conditions, but steric effects from the isopropyl group may slow reaction kinetics compared to less hindered analogs.
Tabulated Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
